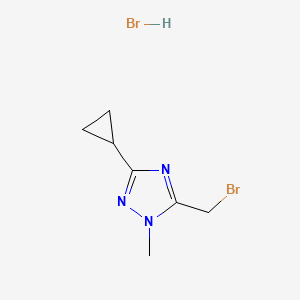

5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromomethyl group attached to a cyclopropyl and a methyl group on a triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Métodos De Preparación

The synthesis of 5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the bromomethyl group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide in the presence of a radical initiator like azobisisobutyronitrile. The final step involves the formation of the hydrobromide salt by treating the compound with hydrobromic acid .

Análisis De Reacciones Químicas

5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

Oxidation Reactions: The compound can undergo oxidation reactions to form brominated triazole derivatives.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives. Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions

Aplicaciones Científicas De Investigación

5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mecanismo De Acción

The mechanism of action of 5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The triazole ring can also interact with various biological pathways, contributing to the compound’s overall biological effects .

Comparación Con Compuestos Similares

5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide can be compared with other triazole derivatives such as:

3-(bromomethyl)-5-methylpyridine hydrobromide: Similar in having a bromomethyl group but differs in the structure of the core ring.

4-bromobenzoyl chloride: Contains a bromine atom but differs in the functional groups and overall structure.

Brompheniramine: A histamine antagonist with a bromine atom, used in medicinal applications .

Actividad Biológica

5-(Bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide (CAS No. 2624138-34-5) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including antimicrobial properties, anti-inflammatory effects, and cytotoxicity.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the bromomethyl group and the cyclopropyl moiety may enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈BrN₃ |

| Molecular Weight | 202.04 g/mol |

| CAS Number | 2624138-34-5 |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles often exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, it was noted that compounds structurally similar to this compound displayed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the minimal inhibitory concentrations (MICs) were assessed against common pathogens:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 128 |

| Escherichia coli | 256 |

| Enterococcus faecalis | 50 |

These findings suggest that the compound may possess moderate antibacterial activity, although further studies are necessary to confirm its efficacy compared to established antibiotics.

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has been documented through various assays measuring cytokine release. In one study, compounds similar to this compound were tested in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS). Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) production:

| Compound | TNF-α Inhibition (%) |

|---|---|

| Control | 100 |

| Compound A | 60 |

| Compound B | 44 |

These results highlight the compound's potential as an anti-inflammatory agent, particularly in conditions characterized by elevated TNF-α levels.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In studies involving human cell lines, several triazole derivatives exhibited low cytotoxicity at concentrations up to 100 µg/mL:

| Concentration (µg/mL) | Viability (%) |

|---|---|

| Control | 94.19 |

| Test Compound | 94.71 - 96.72 |

The low toxicity observed suggests that this compound may be a viable candidate for further pharmacological development.

Case Studies

Several case studies have documented the synthesis and evaluation of triazole derivatives similar to the compound . For instance:

- Synthesis and Evaluation : A recent study synthesized a series of triazole derivatives and evaluated their biological activities against various bacterial strains and inflammatory markers. The results indicated promising antibacterial effects and significant inhibition of pro-inflammatory cytokines.

- Comparative Analysis : Another research effort compared the biological activities of multiple triazole compounds, revealing that those with specific substituents exhibited enhanced antimicrobial and anti-inflammatory properties.

Propiedades

Fórmula molecular |

C7H11Br2N3 |

|---|---|

Peso molecular |

296.99 g/mol |

Nombre IUPAC |

5-(bromomethyl)-3-cyclopropyl-1-methyl-1,2,4-triazole;hydrobromide |

InChI |

InChI=1S/C7H10BrN3.BrH/c1-11-6(4-8)9-7(10-11)5-2-3-5;/h5H,2-4H2,1H3;1H |

Clave InChI |

TWVZFOQOFPEMKG-UHFFFAOYSA-N |

SMILES canónico |

CN1C(=NC(=N1)C2CC2)CBr.Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.